molecular formula C15H13N5O7 B12467959 2-(methylamino)-N-(2-methyl-5-nitrophenyl)-3,5-dinitrobenzamide

2-(methylamino)-N-(2-methyl-5-nitrophenyl)-3,5-dinitrobenzamide

Cat. No.: B12467959
M. Wt: 375.29 g/mol
InChI Key: GMGNBFTYHCMDMJ-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(2-methyl-5-nitrophenyl)-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(2-methyl-5-nitrophenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable benzamide derivative, followed by the introduction of the methylamino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(2-methyl-5-nitrophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-(methylamino)-N-(2-methyl-5-nitrophenyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(2-methyl-5-nitrophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and the benzamide core play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide
  • 2-(methylamino)-N-(2-methyl-5-nitrophenyl)-4,5-dinitrobenzamide
  • 2-(methylamino)-N-(2-methyl-5-nitrophenyl)-3,4-dinitrobenzamide

Uniqueness

2-(methylamino)-N-(2-methyl-5-nitrophenyl)-3,5-dinitrobenzamide is unique due to its specific arrangement of nitro groups and the presence of a methylamino substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13N5O7

Molecular Weight

375.29 g/mol

IUPAC Name

2-(methylamino)-N-(2-methyl-5-nitrophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H13N5O7/c1-8-3-4-9(18(22)23)6-12(8)17-15(21)11-5-10(19(24)25)7-13(20(26)27)14(11)16-2/h3-7,16H,1-2H3,(H,17,21)

InChI Key

GMGNBFTYHCMDMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC

Origin of Product

United States

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